An In-depth Technical Guide on the Synthesis and Characterization of Desethylbilastine
An In-depth Technical Guide on the Synthesis and Characterization of Desethylbilastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of Desethylbilastine, a primary metabolite of the second-generation antihistamine, Bilastine. While Bilastine undergoes minimal metabolism, understanding the synthesis and properties of its potential metabolites is crucial for comprehensive drug development programs, including impurity profiling and safety assessments. This document outlines a step-by-step synthetic protocol, starting from commercially available precursors, and provides predicted analytical data for the final compound and key intermediates. The presented methodologies are based on established organic chemistry principles and analogous reactions reported in the scientific literature.
Introduction
Bilastine is a non-sedating, long-acting H1 histamine receptor antagonist widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Preclinical and clinical studies have consistently shown that Bilastine is minimally metabolized in humans, with the majority of the administered dose being excreted unchanged. However, the identification and characterization of any potential metabolites are fundamental aspects of drug safety and metabolism studies. Desethylbilastine, the N-de-ethylated analog of the ethoxyethyl side chain of Bilastine, represents a potential, albeit minor, metabolic product.
This guide details a feasible synthetic pathway for Desethylbilastine, enabling its preparation as a reference standard for analytical and toxicological studies. The proposed synthesis is a multi-step process involving the preparation of two key intermediates, followed by their coupling and final hydrolysis.
Proposed Synthesis of Desethylbilastine
The synthesis of Desethylbilastine can be envisioned through a convergent approach, as illustrated in the workflow diagram below. The synthesis is divided into three main stages:
-
Stage 1: Synthesis of the benzimidazole-piperidine core with a hydroxyethyl side chain (Intermediate 2).
-
Stage 2: Synthesis of the substituted phenylpropanoic acid side chain with a reactive leaving group (Intermediate 4).
-
Stage 3: Coupling of the two intermediates followed by hydrolysis to yield Desethylbilastine.
Caption: Proposed synthetic workflow for Desethylbilastine.
Experimental Protocols
Stage 1: Synthesis of 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate 2)
Step 1.1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole (Intermediate 1)
-
To a solution of o-phenylenediamine (1.0 eq) in 4M hydrochloric acid, piperidine-4-carboxylic acid (1.0 eq) is added.
-
The reaction mixture is heated to reflux for 24-48 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the pH is adjusted to 8-9 with a 5M sodium hydroxide solution.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford Intermediate 1 .
Step 1.2: Synthesis of 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate 2)
-
Intermediate 1 (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
A base, for instance, potassium carbonate (2.0 eq), is added to the solution.
-
2-Chloroethanol (1.2 eq) is added dropwise, and the mixture is heated to 80-100 °C for 12-24 hours, with monitoring by TLC.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield Intermediate 2 .
Stage 2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Intermediate 4)
Step 2.1: Synthesis of Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (Intermediate 3)
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane, methyl 2-methyl-2-phenylpropanoate (1.0 eq) is added.
-
Chloroacetyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give Intermediate 3 , which can be used in the next step without further purification.
Step 2.2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Intermediate 4)
-
Intermediate 3 (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C.
-
Titanium tetrachloride (1.1 eq) is added, followed by the dropwise addition of triethylsilane (1.5 eq).
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is carefully quenched with water, and the organic layer is separated, washed with brine, and dried.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford Intermediate 4 .[1][2][3]
Stage 3: Synthesis of Desethylbilastine
Step 3.1: Coupling of Intermediates to form Desethylbilastine Methyl Ester (Intermediate 5)
-
Intermediate 2 (1.0 eq) and Intermediate 4 (1.1 eq) are dissolved in a suitable solvent like toluene or acetonitrile.
-
An inorganic base such as sodium carbonate or potassium carbonate (2.5 eq) and a phase transfer catalyst like tetrabutylammonium bromide (0.1 eq) are added.
-
The reaction mixture is heated to reflux for 24-48 hours.
-
After completion, the reaction is cooled, filtered, and the filtrate is concentrated.
-
The residue is dissolved in ethyl acetate, washed with water, and dried.
-
The crude product is purified by column chromatography to yield Desethylbilastine Methyl Ester (Intermediate 5) .
Step 3.2: Hydrolysis of the Methyl Ester to Desethylbilastine
-
Intermediate 5 is dissolved in a mixture of methanol and water.
-
An excess of sodium hydroxide or lithium hydroxide (3-5 eq) is added, and the mixture is stirred at room temperature or gentle heat (40-50 °C) for 6-12 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
The methanol is removed under reduced pressure, and the aqueous solution is neutralized to pH 6-7 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield Desethylbilastine .
Characterization Data
The following tables summarize the predicted and known analytical data for Desethylbilastine and its key intermediates. The predicted data is based on the known data for Bilastine and general principles of spectroscopy.
Table 1: Predicted Physicochemical and Spectroscopic Data for Desethylbilastine
| Parameter | Predicted Value |
| Molecular Formula | C₂₆H₃₃N₃O₃ |
| Molecular Weight | 435.56 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.1 (s, 1H, COOH), 7.5-7.1 (m, 8H, Ar-H), 4.8 (t, 1H, OH), 4.2 (t, 2H, N-CH₂), 3.7 (t, 2H, CH₂-OH), 3.0-2.5 (m, 8H, piperidine-H & Ph-CH₂-CH₂-N), 1.4 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 178 (C=O), 154, 145, 142, 137, 128, 126, 121, 118, 110 (Ar-C), 60 (CH₂-OH), 55 (N-CH₂), 53 (piperidine-C), 46 (C(CH₃)₂), 35, 30 (CH₂-CH₂), 25 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: 436.25 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3400 (O-H), 2970 (C-H), 1700 (C=O), 1610, 1460 (Ar C=C), 1250 (C-N), 1100 (C-O) |
Table 2: Characterization Data for Key Intermediates
| Intermediate | Molecular Formula | Molecular Weight | Key Characterization Features |
| 1: 2-(Piperidin-4-yl)-1H-benzimidazole | C₁₂H₁₅N₃ | 201.27 | ¹H NMR: Aromatic protons, piperidine protons, and two NH protons. MS: [M+H]⁺ at m/z 202. |
| 2: 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | C₁₄H₁₉N₃O | 245.32 | ¹H NMR: Appearance of signals for the N-CH₂-CH₂-OH group. MS: [M+H]⁺ at m/z 246. |
| 3: Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate | C₁₄H₁₇ClO₃ | 268.74 | ¹H NMR: Singlet for the CO-CH₂-Cl protons around 4.8 ppm. MS: Isotopic pattern for chlorine. |
| 4: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | C₁₄H₁₉ClO₂ | 254.75 | ¹H NMR: Triplets for the Ph-CH₂-CH₂-Cl protons. MS: Isotopic pattern for chlorine.[1][2][3] |
| 5: Desethylbilastine Methyl Ester | C₂₇H₃₅N₃O₃ | 449.59 | ¹H NMR: Presence of a singlet for the methyl ester protons around 3.6 ppm. MS: [M+H]⁺ at m/z 450. |
Signaling Pathways and Experimental Workflows
While Desethylbilastine is a metabolite, its primary pharmacological context is related to the action of its parent drug, Bilastine. Bilastine is a selective H1 histamine receptor antagonist. The binding of histamine to the H1 receptor initiates a signaling cascade that leads to allergic symptoms. Bilastine competitively blocks this binding.
Caption: Simplified H1 Receptor Signaling Pathway.
The characterization of synthesized Desethylbilastine would typically follow a standard analytical workflow to confirm its identity, purity, and structure.
Caption: Analytical workflow for Desethylbilastine.
Conclusion
This technical guide provides a detailed and plausible approach for the synthesis and characterization of Desethylbilastine. The outlined experimental protocols, based on established chemical transformations, offer a clear path for researchers to obtain this important metabolite for use as an analytical standard. The comprehensive characterization data serves as a valuable reference for the confirmation of the synthesized compound. This information is essential for advancing the understanding of Bilastine's metabolic profile and ensuring the quality and safety of this widely used antihistamine.
References
- 1. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
